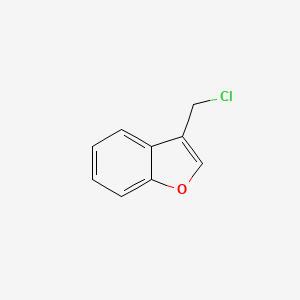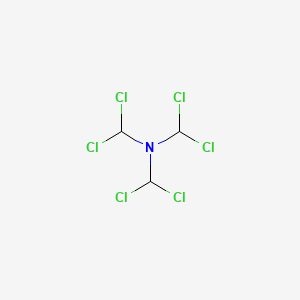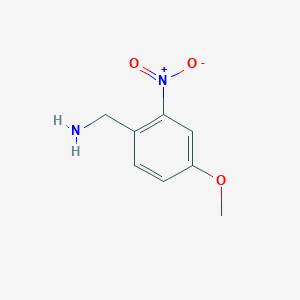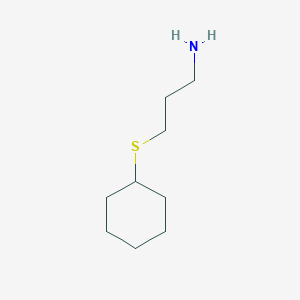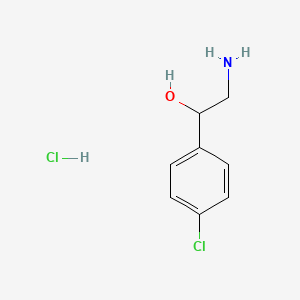![molecular formula C17H18O2 B1610636 4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid CAS No. 81770-19-6](/img/structure/B1610636.png)
4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
“4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C18H20O21. It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings1. The compound has a tert-butyl group attached to one of the phenyl rings1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0)23.
Molecular Structure Analysis
The molecular structure of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” can be analyzed based on its molecular formula C18H20O21. The compound consists of two phenyl rings connected by a single bond, with a tert-butyl group attached to one of the phenyl rings14.
Chemical Reactions Analysis
While specific chemical reactions involving “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” are not available in the retrieved data, similar compounds such as 4,4’-di-tert-butylbiphenyl have been studied5.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” can be inferred from its structure and the properties of similar compounds. For instance, 4,4’-di-tert-butylbiphenyl, a related compound, has a molecular weight of 266.4204 g/mol and a fusion temperature of 392 K5.
Scientific Research Applications
-
Synthetic Organic Chemistry
- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry .
- They undergo various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- For example, treatment of the tetrafluoro-3-methoxybenzene with CuCl2 and lithium tert-butoxide in the presence of O2 gas produced a mixture of biphenyl coupling product and the corresponding phenol .
-
Medicinal Chemistry
- Biphenyl derivatives are used in medicinal chemistry, with a large number of them being patented and broadly used in medicine .
- They are used as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
- For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a trademark drug (adapalene), is used for treating acne vulgaris, anti-inflammatory, antibacterial .
-
Agriculture and Industry
- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
- They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
-
Production of Homoallylic Amine Derivatives
-
Organic Photovoltaic Materials
- New donor building blocks, i.e., triarylamino derivatives, are of great interest for the production of organic photovoltaic materials .
- In this process, bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative .
- This compound was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .
-
Epoxy Resins and Curing Agents
-
Quantum Chemical Computation and Molecular Docking Analysis
- A similar compound, 1-(4(tert-butyl)-4-methoxy-[1,1’-biphenyl]-4-yl)ethenone (4TBMBE), has been synthesized and used for quantum chemical computation and molecular docking analysis .
- The synthesis of 4TBMBE was realized in excellent yield by using 4-tert-butyl phenylboronic acid and 1-bromonitrobenzene as the reactants .
- The molecule crystallizes in the monoclinic crystal system with space group (P2 1 /c). There exists one C–H…O intramolecular and an intermolecular C–H···π interaction, besides one π···π (Cg···Cg) interaction responsible for stabilizing the unit cell molecular packing .
- The molecular docking investigations have been performed to study the anti-inflammatory action of 4TBMBE against the p38 MAP kinase inhibitor .
-
Production of Organic Solar Cells (OSCs), Organic Light Emitting Diodes (OLEDs), and Organic Field Effect Transistors (OFETs)
- New donor building blocks, i.e., triarylamino derivatives, are of great interest for the production of organic photovoltaic materials .
- In this process, bis(4′-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative .
- This compound was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .
-
Fire Extinguishing
Safety And Hazards
Safety data for “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” is not available in the retrieved data. However, general safety measures for handling chemicals should be followed, including avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition6.
Future Directions
The future directions for the study and application of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” are not specified in the retrieved data. However, given the interest in biphenyl derivatives in various fields of chemistry, further research into the properties and potential applications of this compound could be beneficial.
properties
IUPAC Name |
3-(4-tert-butylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(18)19/h4-11H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCURRVOSGMKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510398 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
81770-19-6 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



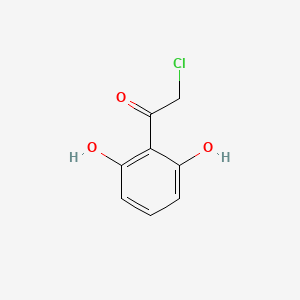
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1610556.png)
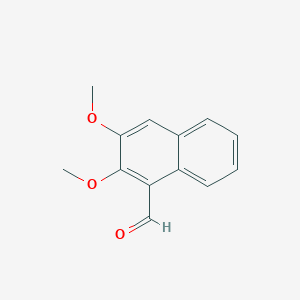
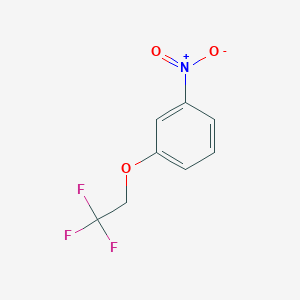
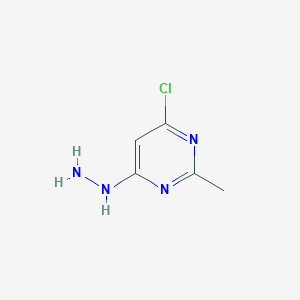

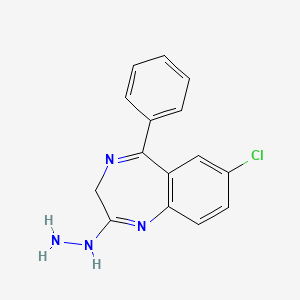

![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)
